Echothiophate
Overview
Description
Echothiophate is an organophosphate compound primarily used as an irreversible acetylcholinesterase inhibitor. It is commonly employed in ophthalmic preparations to treat conditions such as open-angle glaucoma and accommodative esotropia . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission.
Preparation Methods
Echothiophate is synthesized through a multi-step chemical process. The synthesis begins with the reaction of diethylchlorophosphoric acid with 2-dimethylaminoethylmercaptan, resulting in the formation of S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate. This intermediate is then alkylated using methyl iodide to produce this compound . Industrial production methods follow similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Echothiophate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions. This reaction results in the breakdown of this compound into its constituent components.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrochloric acid or sodium hydroxide for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Echothiophate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the kinetics and mechanisms of organophosphate hydrolysis.
Biology: this compound is used to investigate the role of acetylcholinesterase in various biological processes.
Mechanism of Action
Echothiophate exerts its effects by irreversibly binding to the active site of acetylcholinesterase. This binding occurs through the covalent attachment of its phosphate group to the serine residue at the enzyme’s active site. As a result, the enzyme is permanently inactivated, leading to an accumulation of acetylcholine in the synaptic cleft. This increased acetylcholine concentration enhances cholinergic transmission, resulting in prolonged muscle contraction and other physiological effects .
Comparison with Similar Compounds
Echothiophate is unique among acetylcholinesterase inhibitors due to its irreversible binding and long-lasting effects. Similar compounds include:
Physostigmine: A reversible acetylcholinesterase inhibitor with a shorter duration of action.
Neostigmine: Another reversible inhibitor used in the treatment of myasthenia gravis.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Compared to these compounds, this compound’s irreversible binding and prolonged effects make it particularly effective for long-term treatment of certain ocular conditions .
Properties
Key on ui mechanism of action |
Echothiophate Iodide is a long-acting cholinesterase inhibitor for topical use which enhances the effect of endogenously liberated acetylcholine in iris, ciliary muscle, and other parasympathetically innervated structures of the eye. Echothiophate iodide binds irreversibly to cholinesterase, and is long acting due to the slow rate of hydrolysis by cholinesterase. It causes miosis, increase in facility of outflow of aqueous humor, fall in intraocular pressure, and potentiation of accommodation. |
---|---|
CAS No. |
6736-03-4 |
Molecular Formula |
C9H23NO3PS+ |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H23NO3PS/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5/h6-9H2,1-5H3/q+1 |
InChI Key |
BJOLKYGKSZKIGU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C |
Canonical SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C |
melting_point |
124-124.5 138 °C |
Key on ui other cas no. |
6736-03-4 |
physical_description |
Solid |
solubility |
Soluble 2.97e-01 g/L |
Synonyms |
2-((Diethoxyphosphinyl)thio)-N,N,N,-trimethylethanaminium iodide Echothiophate Iodide Ecothiopate Iodide Ecothiophate Iodide Iodide, Echothiophate Iodide, Ecothiopate Iodide, Ecothiophate Iodide, Phospholine Phospholine Iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.